1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro- is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyridine ring, along with a piperazine moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro- involves multiple steps. The synthetic route typically starts with the preparation of the thiopyrano ring, followed by the introduction of the pyridine ring. The piperazine moiety is then added through a series of reactions involving nucleophilic substitution and cyclization. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiopyrano and pyridine rings can interact with enzymes and other proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function.
Comparison with Similar Compounds
Similar compounds to 1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro- include other heterocyclic compounds with thiopyrano and pyridine rings. the presence of the piperazine moiety and the specific substituents make this compound unique. Similar compounds include:
- 1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 6-amino-3,4-dihydro-
- 1H-Pyrazolo[3,4-b]pyridines
- 1H-Indole-3-carbaldehyde derivatives
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
372157-03-4 |
---|---|
Molecular Formula |
C19H28N4S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
8-butyl-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H28N4S/c1-4-5-6-17-16-13-24-19(2,3)11-14(16)15(12-20)18(22-17)23-9-7-21-8-10-23/h21H,4-11,13H2,1-3H3 |
InChI Key |
XCNTYAMCOLKFEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C2=C1CSC(C2)(C)C)C#N)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.